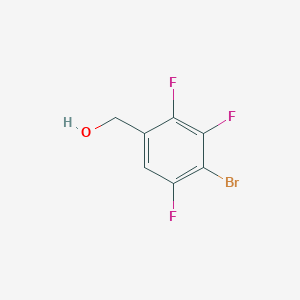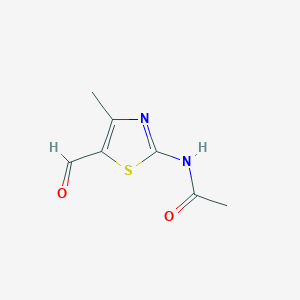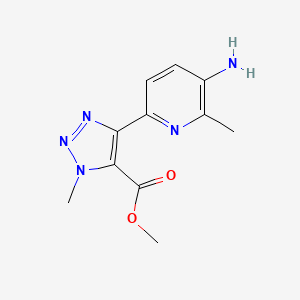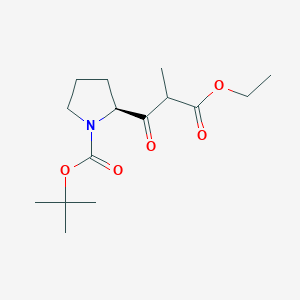![molecular formula C16H13ClN2O2 B11761476 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound with the molecular formula C16H13ClN2O2. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 5-chloro-2-aminobenzamide with ®-1-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents.
Aplicaciones Científicas De Investigación
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit glycogen phosphorylase, affecting glucose metabolism in cells . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives and similar compounds, such as:
5-chloro-2-methyl-1,2-thiazol-3(2H)-one: Known for its antimicrobial properties.
5-chloro-N-{4-[(1R)-1,2-dihydroxyethyl]phenyl}-1H-indole-2-carboxamide: Studied for its potential anticancer activity.
N-((1R,2S)-2-(5-chloro-1H-indole-2-carboxamido)cyclohexyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxamide: Investigated for its anti-inflammatory effects. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H13ClN2O2 |
|---|---|
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(20)15-18-13-9-5-8-12(17)14(13)16(21)19(15)11-6-3-2-4-7-11/h2-10,20H,1H3/t10-/m1/s1 |
Clave InChI |
RKLOQYJCHBPUJV-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)O |
SMILES canónico |
CC(C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)





![N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)
![N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B11761439.png)



